molecular formula C22H21N3O2 B5581823 2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No.: B5581823
M. Wt: 359.4 g/mol
InChI Key: GTDGPYIWTKUHQW-UHFFFAOYSA-N
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Description

2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.16337692 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Isoquinoline and its derivatives, such as 2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, have been extensively studied for their unique chemical properties and synthetic applications. Research has demonstrated various methods for synthesizing and modifying isoquinoline structures to explore their potential in diverse scientific applications. For instance, isoquinoline reacts smoothly with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, leading to the production of significant intermediates that could be foundational for further chemical transformations (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).

Radiolabeling and Imaging Applications

The compound and its related derivatives have shown promise in the development of radioligands for imaging studies. Specifically, novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use in positron emission tomography (PET) imaging to assess peripheral benzodiazepine type receptors (PBR) in vivo. This highlights the compound's utility in noninvasive imaging applications, providing valuable insights into receptor distribution and functioning within biological systems (Matarrese et al., 2001).

Heterocyclic Compound Synthesis

Further research into the chemical reactivity of isoquinoline derivatives has facilitated the synthesis of heterocyclic compounds, offering potential applications in pharmaceuticals and materials science. For example, the acylation reaction of the 3,3-dimethylisoquinoline series enaminonitrile has led to the creation of compounds with novel properties, showcasing the versatility and significance of isoquinoline derivatives in synthetic chemistry (Mikhailovskii et al., 2013).

Anthelmintic Properties

Isoquinoline derivatives have also been evaluated for their biological activities, including anthelmintic properties. Studies have identified certain arylquinolines, structurally related to the compound , with potent activity against drug-resistant nematodes, suggesting potential applications in developing new anthelmintic agents (Rossiter, Péron, Whitfield, & Jones, 2005).

Properties

IUPAC Name

2-(2,8-dimethylquinoline-4-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-13-6-5-9-17-18(10-14(2)24-20(13)17)22(27)25-12-16-8-4-3-7-15(16)11-19(25)21(23)26/h3-10,19H,11-12H2,1-2H3,(H2,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDGPYIWTKUHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC4=CC=CC=C4CC3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.